

# Triton X-100: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Triton X 100

Cat. No.: B7826099

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Applications of a Quintessential Non-ionic Surfactant in Research and Drug Development.

## Introduction

Triton X-100 is a widely utilized non-ionic surfactant in biological research and the pharmaceutical industry. Its efficacy in cell lysis, protein extraction, and membrane protein solubilization stems from its unique amphipathic nature, possessing both a hydrophilic and a hydrophobic region. This guide provides a detailed technical overview of Triton X-100, encompassing its chemical structure, key physicochemical properties, and standardized experimental protocols for its application.

## Chemical Structure and Identity

Triton X-100 is the commercial name for octylphenol ethoxylate. Its structure consists of a hydrophobic p-(1,1,3,3-tetramethylbutyl)-phenyl group coupled to a hydrophilic polyethylene oxide chain. The average number of ethylene oxide units per molecule is approximately 9.5, though this can vary between batches.<sup>[1]</sup>

Table 1: Chemical Identification of Triton X-100

Identifier	Value
IUPAC Name	2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol
Synonyms	Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether, Octyl phenol ethoxylate, t-Octylphenoxy polyethoxyethanol, Octoxynol-9
Chemical Formula	$C_{14}H_{22}O(C_2H_4O)_n$ ( $n \approx 9.5$ )
Average Molecular Weight	~625 g/mol
CAS Number	9002-93-1

## Physicochemical Properties

The utility of Triton X-100 as a detergent is defined by its physicochemical properties, which dictate its behavior in aqueous solutions and its interactions with biological macromolecules. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of Triton X-100

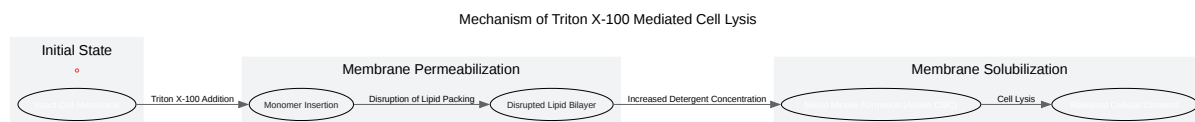
Property	Value	Reference(s)
Appearance	Clear, viscous liquid	[2]
Density	1.07 g/cm <sup>3</sup>	[2]
Viscosity	~270 cP at 25°C	[2]
Critical Micelle Concentration (CMC)	0.2-0.9 mM (in water at 20-25°C)	[3]
Aggregation Number	100-155	[3]
Micelle Molecular Weight	~90,000 Da	[4]
Hydrophilic-Lipophilic Balance (HLB)	13.5	[3]
Cloud Point	64-67°C (in 1% aqueous solution)	[4]
Solubility	Soluble in water and many organic solvents	[2]

## Mechanism of Action in Cell Lysis and Protein Solubilization

The primary function of Triton X-100 in a research setting is to disrupt the lipid bilayer of cell membranes to release intracellular contents. This process is concentration-dependent and involves the integration of Triton X-100 monomers into the membrane, leading to its eventual solubilization into mixed micelles.

### Interaction with the Lipid Bilayer

At concentrations below its Critical Micelle Concentration (CMC), Triton X-100 monomers insert into the lipid bilayer. This insertion disrupts the native lipid-lipid interactions, increasing the permeability of the membrane. As the concentration of Triton X-100 approaches and exceeds the CMC, the bilayer becomes saturated with detergent molecules, leading to the formation of lipid-detergent mixed micelles and the complete solubilization of the membrane.



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Mechanism of Triton X-100 action on a cell membrane.

## Experimental Protocols

The following are detailed protocols for common applications of Triton X-100 in a laboratory setting.

### General Cell Lysis for Protein Extraction from Cultured Cells

This protocol is suitable for the extraction of total cellular proteins from adherent or suspension-cultured cells.

Materials:

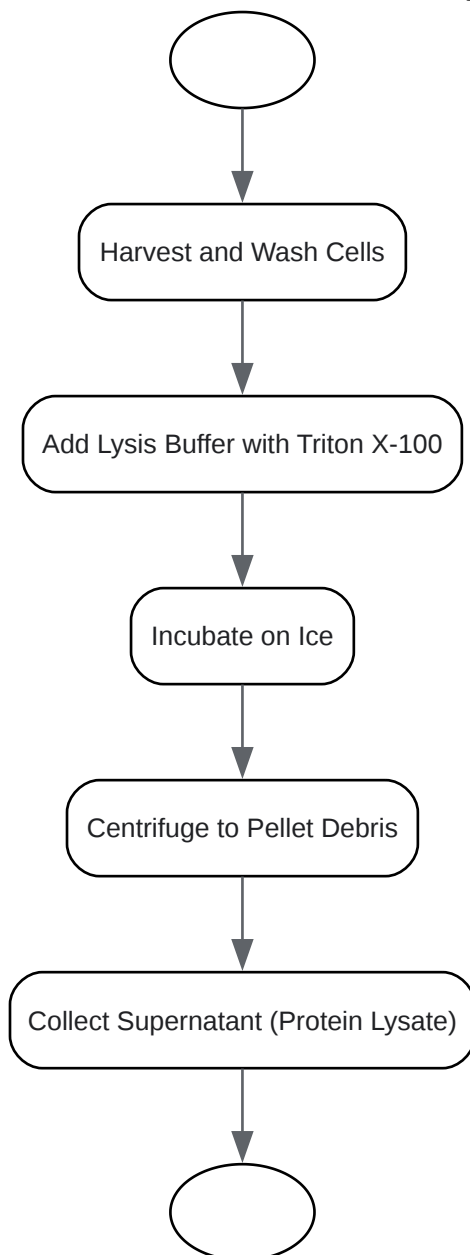
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100. Immediately before use, add protease and phosphatase inhibitors.
- Cell scraper (for adherent cells)
- Microcentrifuge

Procedure:

- Cell Preparation:

- Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
- Lysis:
  - Adherent Cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Suspension Cells: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
- Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., on a rocker).
- Clarification: Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
- Quantification and Storage: Determine the protein concentration of the lysate (e.g., using a BCA or Bradford assay). Store the lysate at -80°C for future use.

## Workflow for General Cell Lysis



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Experimental workflow for cell lysis using Triton X-100.

## Solubilization of Membrane Proteins

This protocol is designed for the enrichment of membrane-associated proteins.

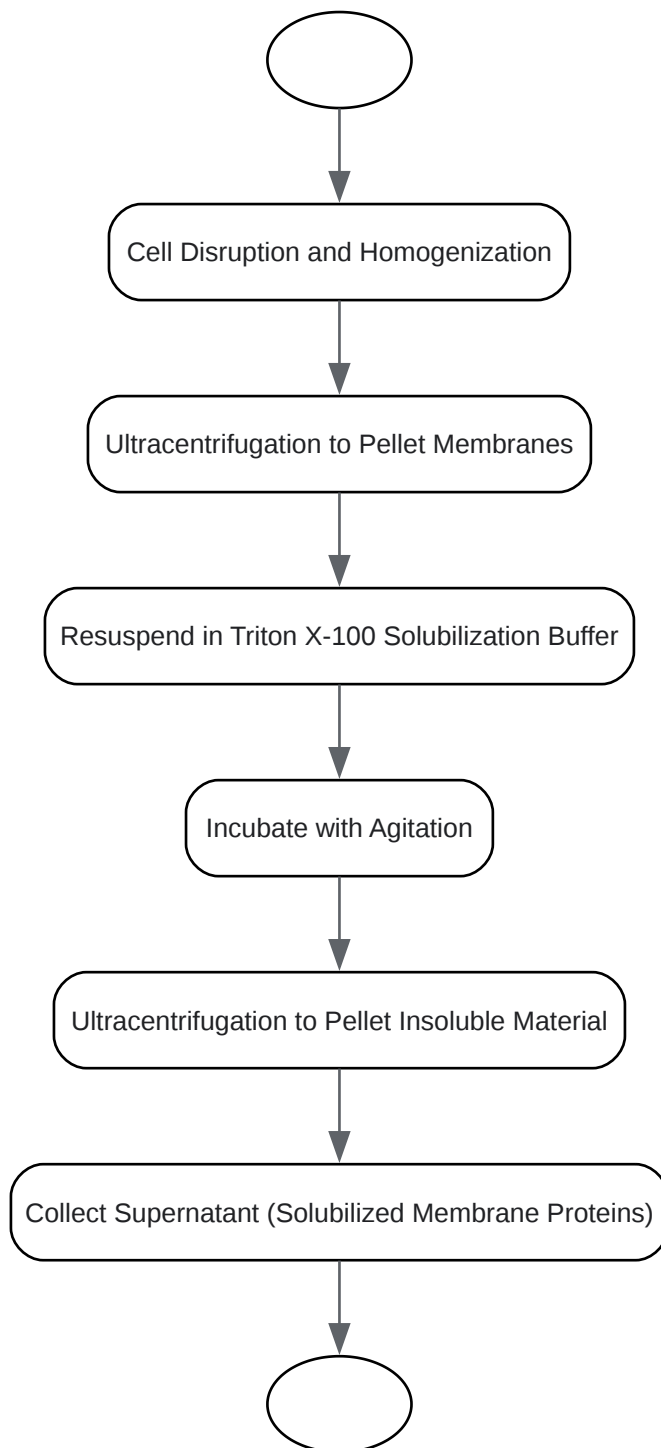
Materials:

- Homogenization Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Solubilization Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1-2% (v/v) Triton X-100, and protease inhibitors. The optimal Triton X-100 concentration may need to be determined empirically.
- Dounce homogenizer or sonicator
- Ultracentrifuge

Procedure:

- Cell Disruption: Resuspend the cell pellet in ice-cold Homogenization Buffer and disrupt the cells using a Dounce homogenizer or sonicator.
- Membrane Isolation: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
- Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer.
- Incubation: Incubate on a rocker or with gentle stirring for 1-2 hours at 4°C.
- Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
- Collection: The supernatant contains the solubilized membrane proteins.

## Membrane Protein Solubilization Workflow



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Workflow for the solubilization of membrane proteins.

## Applications in Drug Development



Triton X-100 plays a crucial role in various stages of drug development:

- **Target Identification and Validation:** Used to extract proteins from cells and tissues for analysis by techniques such as Western blotting and immunoprecipitation to study drug-target interactions.
- **In Vitro Assays:** Employed in the preparation of cell lysates for enzyme activity assays and immunoassays (e.g., ELISA).
- **Formulation Development:** Utilized as a solubilizing agent for poorly water-soluble drug compounds to enhance their bioavailability in preclinical studies.
- **Virus Inactivation:** A key component in the manufacturing of biopharmaceuticals for the inactivation of enveloped viruses.

## Conclusion

Triton X-100 remains an indispensable tool in the arsenal of researchers and drug development professionals. Its well-characterized physicochemical properties and reliable performance in cell lysis and protein solubilization make it a standard reagent in a multitude of applications. A thorough understanding of its chemical nature and mechanism of action, as detailed in this guide, is paramount for its effective and reproducible use in scientific investigation.

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